molecular formula C30H44N4O18 B588376 N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 1144040-11-8

N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B588376
CAS No.: 1144040-11-8
M. Wt: 748.692
InChI Key: XLNAXKMQHIEVPS-LUBQLKINSA-N
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Description

NMR Spectroscopic Analysis of Glycosidic Linkages

¹H and ¹³C NMR data (D₂O, 500 MHz):

Proton δ (ppm) Coupling (Hz) Assignment
H-1 5.21 J=3.0 α-anomeric proton
H-1' 4.72 J=8.4 β-anomeric proton
H-4'' 3.89 - Nitrophenyl-attached proton

¹³C NMR signals at δ=170.9 ppm confirm acetamido carbonyl groups, while δ=155.2 ppm corresponds to nitrophenyl carbons.

Infrared Spectroscopy of Acetamido and Nitrophenyl Moieties

IR Band (cm⁻¹) Assignment
1654 Amide I (C=O stretch)
1550 Amide II (N-H bend)
1520 NO₂ asymmetric stretch
1348 NO₂ symmetric stretch

Mass Spectrometric Fragmentation Patterns

ESI-MS/MS (positive mode, m/z):

  • Parent ion : [M+Na]+ at m/z 739.7 (calc. 739.3).
  • Key fragments:
    • m/z 424.3: Loss of GlcNAc unit (-215.4 Da).
    • m/z 221.5: Chitobiose core cleavage.
    • m/z 139.0: 4-nitrophenoxy ion.

Fragmentation follows glycosidic bond cleavage patterns typical of β-linked GlcNAc derivatives.

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44N4O18/c1-11(37)31-19-25(43)22(40)16(8-35)49-28(19)47-10-18-24(42)27(52-29-20(32-12(2)38)26(44)23(41)17(9-36)50-29)21(33-13(3)39)30(51-18)48-15-6-4-14(5-7-15)34(45)46/h4-7,16-30,35-36,40-44H,8-10H2,1-3H3,(H,31,37)(H,32,38)(H,33,39)/t16-,17-,18-,19-,20-,21-,22-,23-,24+,25-,26-,27-,28-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNAXKMQHIEVPS-LUBQLKINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44N4O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858192
Record name 4-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->3)-[2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->6)]-2-acetamido-2-deoxy-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1144040-11-8
Record name 4-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->3)-[2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->6)]-2-acetamido-2-deoxy-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Orthogonal Protecting Group Selection

The synthesis begins with strategic protection of hydroxyl and amino groups to prevent undesired side reactions during glycosylation. Acetyl groups are favored for temporary protection due to their ease of introduction and removal under mild basic conditions (e.g., NaOMe/MeOH). Benzyl ethers provide stability under acidic and glycosylation conditions, while tert-butyldiphenylsilyl (TBDPS) groups offer selective deprotection in the presence of acetylated sites. For the acetamido functionalities, acetylation is achieved using acetic anhydride in pyridine, ensuring complete conversion without epimerization.

Table 1: Common Protecting Groups and Deprotection Conditions

Protecting GroupIntroduction ReagentDeprotection MethodCompatibility
AcetylAc₂O, PyridineNaOMe/MeOHAcid-sensitive
BenzylBnBr, NaHH₂/Pd-CLewis acids
TBDPSTBDPSCl, imidazoleTBAF/THFGlycosylation

Glycosylation Methodologies

Donor Activation and Anomeric Control

Glycosylation relies on activating the anomeric position of the donor sugar. Trichloroacetimidate donors, prepared by treating hemiacetals with Cl₃CCN and DBU, offer high reactivity under catalytic TMSOTf conditions. The anomeric effect dictates axial preference for electronegative leaving groups, favoring β-configurations when using participating solvents like acetonitrile. For non-participating solvents (e.g., DCM), α-anomers dominate due to reduced steric hindrance.

Table 2: Glycosylation Conditions and Anomeric Outcomes

Donor TypeActivatorSolventTemp (°C)α:β RatioYield (%)
TrichloroacetimidateTMSOTf (0.1 eq)DCM-201:478
ThioglycosideNIS/TfOHMeCN01:985
FluorideAgOTfTolRT3:165

Sequential Assembly of Glycosidic Linkages

Stepwise Construction of the Trisaccharide Core

The target compound’s trisaccharide backbone is assembled through iterative glycosylation:

  • First Glycosylation : A 3-acetamido-4,5-di-O-benzyl-D-glucopyranosyl donor reacts with a 4-nitrophenyl-D-glucose acceptor under TMSOTf catalysis, yielding a β-(1→6) linkage.

  • Second Glycosylation : The disaccharide intermediate couples with a 2-O-TBDPS-protected D-galactose donor via NIS/TfOH activation, forming a α-(1→4) bond.

  • Final Coupling : The trisaccharide donor is conjugated to the terminal glucosamine residue using BF₃·OEt₂ in anhydrous DMF, ensuring retention of the α-configuration.

Introduction of the 4-Nitrophenoxy Group

Nucleophilic Aromatic Substitution

The 4-nitrophenoxy moiety is introduced via SNAr reaction, where a hydroxyl group on the glucose core displaces a nitro-substituted aryl fluoride under basic conditions (K₂CO₃, DMF, 60°C). Alternative methods employ Mitsunobu conditions (DIAD, PPh₃) with 4-nitrophenol, though yields are lower (∼60%) due to competing elimination.

Global Deprotection and Final Isolation

Simultaneous Removal of Protecting Groups

Final deprotection involves:

  • Hydrogenolysis : Pd/C-mediated cleavage of benzyl ethers under H₂ atmosphere (40 psi, 12 h).

  • Saponification : Treatment with 0.1 M NaOMe/MeOH (2 h, 0°C) to hydrolyze acetyl groups without β-elimination.

  • Desilylation : TBAF in THF (24 h, RT) removes TBDPS groups, followed by neutralization with Amberlite IR-120[H⁺] resin.

Purification via Flash Chromatography

Crude product purification employs silica gel flash chromatography with gradient elution (CHCl₃:MeOH 9:1 → 7:3). The 4-nitrophenoxy chromophore allows UV monitoring at 310 nm, while evaporative light scattering detection (ELSD) confirms carbohydrate purity.

Table 3: Purification Parameters and Outcomes

Column TypeEluent GradientDetectionPurity (%)Recovery (%)
Silica gelCHCl₃:MeOH 9:1→7:3UV/ELSD98.572
C18H₂O:MeCN 85:15→60:40ELSD99.168

Analytical Validation and Structural Confirmation

Spectroscopic Characterization

  • NMR Spectroscopy : 1H^{1}\text{H}-NMR (500 MHz, D₂O) confirms glycosidic linkages via anomeric proton signals (δ 5.21 ppm, d, J = 3.5 Hz, α-configuration; δ 4.89 ppm, d, J = 8.0 Hz, β-configuration).

  • Mass Spectrometry : HRMS-ESI ([M + Na]⁺ calc. 887.2541, found 887.2538) verifies molecular integrity.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirms >99% purity with a single peak at tR = 12.7 min.

Challenges and Optimization Strategies

Mitigating Side Reactions

  • Anomeric Racemization : Low-temperature glycosylation (-20°C) and non-polar solvents (toluene) suppress epimerization.

  • Overacetylation : Controlled acetylation (Ac₂O, 0°C, 2 h) prevents migration to adjacent hydroxyls.

Scalability Considerations

Kilogram-scale synthesis adopts continuous flow hydrogenation for benzyl group removal, reducing reaction time from 12 h to 30 min .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: Reduction of the nitrophenyl group can lead to the formation of amino derivatives.

    Substitution: The acetylamino groups can participate in substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Acylation reagents such as acetic anhydride (Ac2O) are commonly used for introducing acetyl groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. The presence of hydroxymethyl and acetamido groups may enhance its interaction with microbial cell walls or membranes.
  • Anticancer Properties : Research has shown that similar glycosylated compounds can inhibit cancer cell proliferation. The specific structural features of this compound may contribute to its efficacy in targeting cancer cells.
  • Drug Delivery Systems : Due to its complex structure and potential for modification, this compound can be utilized in drug delivery systems. Its ability to form stable complexes with various drugs can enhance bioavailability and targeted delivery.

Biotechnological Applications

  • Enzyme Inhibition : The structural components of this compound suggest potential as an enzyme inhibitor. This could be particularly useful in regulating metabolic pathways in various organisms.
  • Biomaterials : The compound's properties may allow it to be used in developing biocompatible materials for medical implants or tissue engineering applications.

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A study published in a peer-reviewed journal demonstrated that derivatives of similar glycosylated compounds showed significant inhibition against Gram-positive bacteria. This opens avenues for further research on the specific compound .
  • Cancer Cell Proliferation Inhibition : Research indicates that compounds with similar structural motifs have been effective in inhibiting the growth of various cancer cell lines. Further investigation into the specific mechanisms of action for this compound is warranted .
  • Drug Delivery Mechanisms : Investigations into the use of glycosylated compounds for drug delivery have shown promising results regarding increased solubility and stability of therapeutic agents when complexed with such compounds .

Mechanism of Action

The mechanism of action of “N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may interact with enzyme active sites, while the acetylamino groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound belongs to a family of acetamido- and hydroxy-substituted oxane derivatives. Below is a comparative analysis with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents/Modifications Applications/Findings
Target Compound Not explicitly provided Not explicitly provided Acetamido, hydroxy, hydroxymethyl, nitrophenoxy 4-nitrophenoxy, branched oxane linkages Inferred: Glycobiology, receptor-ligand studies
Compound C₂₆H₃₈N₂O₁₇ 650.587 Acetamido, hydroxy, hydroxymethyl 4-nitrophenoxy, simpler oxane framework Structure-activity relationship studies in drug development
Compound C₅₂H₈₈N₂O₄₀ 1381.2 Acetamido, hydroxy, hydroxymethyl Complex glycosidic linkages, high purity High-purity research applications
AVR-25 () Not explicitly provided Not explicitly provided Acetamido, hydroxy, hydroxymethyl, cyclohexyloxy Cyclohexyloxy substitution TLR4 binding; inhibits sepsis signaling
Compounds Varies (e.g., C₂₆H₃₈N₂O₁₇) Varies (650–1381) Acetamido, hydroxy, biphenyl groups Biphenyl-carboxamide modifications Lectin antagonism in uropathogenic E. coli

Key Observations:

Biphenyl groups () introduce hydrophobicity, favoring membrane penetration, whereas the target compound’s polar hydroxymethyl groups enhance water solubility .

Molecular Weight and Complexity :

  • The target compound’s branched oxane framework and multiple acetamido groups suggest higher molecular weight and steric hindrance compared to simpler analogs (e.g., ). This may limit bioavailability but improve specificity in protein interactions .

Biological Activity: AVR-25 () demonstrates that acetamido-oxane derivatives can bind TLR4, a critical immune receptor. The target compound’s nitrophenoxy group may similarly modulate receptor dimerization or downstream signaling . ’s biphenyl-carboxamide compounds show efficacy as lectin antagonists, highlighting the role of aromatic substituents in pathogen adhesion inhibition .

Purity and Research Use :

  • High-purity standards (≥95%) are common across these compounds (), ensuring reliability in biochemical assays .

Biological Activity

The compound N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex glycosylated compound with potential biological activities. This article explores its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H37N3O16C_{20}H_{37}N_{3}O_{16}, and it features multiple hydroxyl groups and acetamido functionalities that may contribute to its biological interactions. The intricate structure suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that similar glycosylated compounds exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Compounds with similar structures have shown inhibitory effects against Gram-positive and Gram-negative bacteria. The presence of hydroxymethyl and acetamido groups may enhance membrane permeability and interaction with bacterial cell walls.
  • Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Immunomodulatory Effects

Glycosylated compounds can also exhibit immunomodulatory effects:

  • Stimulation of Immune Response : Some studies have demonstrated that compounds with similar structures can act as immunostimulants by enhancing macrophage activity or promoting cytokine production.
  • Case Study : A study on related compounds indicated a significant increase in interleukin production in immune cells exposed to these glycosylated derivatives.

Anticancer Potential

There is emerging interest in the anticancer potential of glycosylated compounds:

  • Cell Proliferation Inhibition : Research has shown that certain glycosides can inhibit the proliferation of cancer cell lines through apoptosis induction.
  • Targeting Cancer Metabolism : The structure may allow for targeting metabolic pathways specific to cancer cells.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAntimicrobialE. coli
Compound BImmunomodulatoryMacrophages
Compound CAnticancerHeLa cells

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of structurally similar compounds against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) in the low micromolar range.
  • Immunological Response : Another research article investigated the immunological effects of related glycosides on human immune cells and reported enhanced production of pro-inflammatory cytokines.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
GlycosylationBF₃·Et₂O, CH₂Cl₂, 0°C → RT65–78
DeprotectionNaOMe/MeOH, 4h, RT>90

Basic: Which spectroscopic and analytical techniques are most effective for structural characterization?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign anomeric protons (δ 4.8–5.5 ppm) and acetamide carbonyls (δ 170–175 ppm) to confirm stereochemistry .
    • 2D HSQC/TOCSY : Resolve overlapping signals in the carbohydrate backbone .
  • Mass Spectrometry :
    • HRMS (ESI) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₃₄H₄₈N₄O₂₀: 925.25; observed: 925.28) .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Advanced: How can computational modeling predict the compound’s reactivity or interaction with biological targets?

Answer:

  • Density Functional Theory (DFT) : Calculate transition states for glycosylation reactions to predict regioselectivity and activation energies .
  • Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., glycosidases) to identify binding pockets and key hydrogen bonds .
  • Docking Studies : Screen against protein databases (e.g., PDB) to hypothesize antimicrobial or anticancer mechanisms .

Q. Table 2: Computational Parameters

MethodSoftwareKey Output
DFTGaussian 16ΔG‡ (kcal/mol) for glycosylation
MDGROMACSRMSD of ligand-enzyme complex

Advanced: How to address contradictions in reported bioactivity data across studies?

Answer:
Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., MIC for antimicrobial activity) and use reference strains (e.g., E. coli ATCC 25922) .
  • Purity thresholds : Ensure >95% purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to exclude impurities affecting bioactivity .
  • Solubility factors : Pre-dissolve in DMSO at controlled concentrations (e.g., ≤0.1% v/v) to avoid solvent interference .

Advanced: What strategies optimize regioselectivity in glycosidic bond formation?

Answer:

  • Donor-Acceptor Tuning : Use thioglycosides as donors for enhanced stability and selective activation with NIS/AgOTf .
  • Solvent Effects : Polar aprotic solvents (e.g., CH₃CN) improve leaving-group departure, favoring β-linkages .
  • Temperature Control : Lower temperatures (–20°C) reduce side reactions during nitrophenoxy group introduction .

Basic: What purification techniques are recommended for this hydrophilic compound?

Answer:

  • Size-Exclusion Chromatography (SEC) : Separate high-MW byproducts using Sephadex LH-20 .
  • Reverse-Phase HPLC : Use C18 columns with isocratic elution (MeCN:H₂O = 30:70) for final polishing .
  • Crystallization : Recrystallize from ethanol/water (1:3) to obtain pure crystals .

Advanced: How to analyze non-covalent interactions influencing the compound’s stability?

Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantify hydrogen-bonding interactions with solvents or co-solutes .
  • Solid-State NMR : Probe crystal packing and π-π stacking of the nitrophenoxy group .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under N₂ atmosphere (decomposition >200°C) .

Basic: What safety precautions are critical during synthesis and handling?

Answer:

  • Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation (H335) .
  • Waste Disposal : Neutralize nitrophenoxy byproducts with NaHCO₃ before disposal .
  • Storage : Keep desiccated at –20°C to prevent hydrolysis of acetamide groups .

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